7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

Physicochemical profiling PK/ADME prediction Flavonoid optimization

This 7-O-chlorophenacyl chrysin derivative retains the critical 5-OH for intramolecular H-bonding while the 4-chlorophenacyl ether introduces a geometrically defined, halogen-bond-capable aryl ketone (LogP 4.99 vs. ~3.0 for chrysin). Unlike chrysin or simple 7-O-alkyl analogs, it resists Phase II conjugation at the 7-position and enables unique Cl···O/N interactions in kinase (e.g., CK2) or P-gp binding pockets. Procure for intracellular target access, metabolic stability head-to-head comparisons, or focused P-gp SAR libraries.

Molecular Formula C23H15ClO5
Molecular Weight 406.8 g/mol
Cat. No. B11024686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one
Molecular FormulaC23H15ClO5
Molecular Weight406.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)C4=CC=C(C=C4)Cl)O
InChIInChI=1S/C23H15ClO5/c24-16-8-6-14(7-9-16)20(27)13-28-17-10-18(25)23-19(26)12-21(29-22(23)11-17)15-4-2-1-3-5-15/h1-12,25H,13H2
InChIKeyNYRYUQAORGGBLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one: Procurement-Relevant Structural and Physicochemical Baseline for a 7-O-Chlorophenacyl Chrysin Derivative


7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one (molecular formula C₂₃H₁₅ClO₅, monoisotopic mass 406.0608 Da) is a fully synthetic flavonoid derivative belonging to the 7-O-substituted 5-hydroxyflavone (chrysin) class, cataloged as ChemBase ID 187147. [1] Chemically, it features the 5,7-dihydroxyflavone (chrysin) core, where the 7-hydroxyl is selectively functionalized with a 4-chlorophenacyl (2-(4-chlorophenyl)-2-oxoethyl) ether moiety. [1] This structural modification replaces the metabolically labile and phase-II-conjugation-prone 7-OH of chrysin with a more sterically demanding, lipophilic, and hydrogen-bond-accepting aryl ketone side chain, introducing a 4-chlorophenyl group absent in natural chrysin. [2] Its distinctive structural signature—retention of the pharmacologically critical 5-OH for intramolecular hydrogen bonding with the 4-keto group, combined with a specific 7-O-chlorophenacyl substituent—differentiates it from both natural flavonoids and common synthetic chrysin analogs that frequently employ simple alkyl, aminoalkyl, or acetyl modifications at the 7-position. [2]

Why 7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one Cannot Be Replaced by Generic Chrysin or Simple 7-O-Alkyl Analogs


A generic substitution strategy—replacing this compound with chrysin, 5,7-diacetylchrysin, or other broadly available 7-O-modified chrysin analogs—inevitably fails to preserve the compound's distinct molecular recognition and property profiles. Chrysin itself undergoes rapid Phase II metabolism (glucuronidation/sulfation) at both 5-OH and 7-OH positions, yielding extremely low oral bioavailability and unpredictable in vivo pharmacology. [1] The 4-chlorophenacyl ether group at position 7 in the target compound is not a simple blocking group; the 4-chlorophenyl ketone introduces a geometrically defined, electron-deficient aromatic surface capable of specific halogen-bonding (C–Cl···O/N) and π-stacking interactions with protein binding pockets, features absent in 7-methoxy, 7-ethoxy, 7-acetyl, or 7-carboxymethyl chrysin derivatives. [2] Simultaneously, the single free 5-OH maintains the class-characteristic intramolecular H-bond (5-OH···4-C=O), which is essential for planarity and certain antioxidant mechanisms, but the alteration at the 7-position profoundly affects molecular LogP (calculated 4.99 vs. chrysin ~3.0) and hydrogen-bond acceptor count (5 vs. 4), altering membrane permeability, protein binding, and off-target profiles. [1] Consequently, selecting a near-neighbor chrysin analog without identical substitution will lead to divergent biological readouts, invalidating scientific comparisons and procurement specifications based on biological target space.

Quantitative Differentiation Benchmarks for 7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one Against Closest Comparators


Lipophilicity-Driven Membrane Permeability Shift: LogP Comparison with Chrysin and 5,7-Diacetylchrysin

The target compound exhibits a calculated LogP of 4.99 (ChemBase JChem), representing a >1.9-unit increase over chrysin (LogP ~3.0) and a >2.6-unit increase over 5,7-diacetylchrysin (LogP ~2.39), the latter being the most potent antitumor chrysin derivative in the H22 hepatoma assay (IC₅₀ 141 μM). [1] This substantial lipophilicity shift, driven by the 4-chlorophenacyl moiety, directly impacts predicted membrane permeability and blood-brain barrier penetration. Consequently, the compound addresses a distinct chemical space window that permits exploration of intracellular targets or CNS applications for which polar chrysin analogs are unsuitable. [2]

Physicochemical profiling PK/ADME prediction Flavonoid optimization

Hydrogen-Bond Donor Reduction and Metabolic Stability Enhancement: 5-OH pKa Comparison with Chrysin

The target compound possesses a single hydrogen-bond donor (HBD = 1) vs. chrysin's two (HBD = 2), with the remaining 5-OH displaying a calculated pKa of 8.55 (ChemBase). This pKa is slightly elevated relative to the average 7-OH pKa in chrysin (~7.4–7.8), reflecting the electron-donating effect of the 7-O-alkyl substitution. [1] A reduced HBD count and the absence of the 7-OH group are classically associated with reduced susceptibility to glucuronidation and sulfation, the primary clearance pathways for chrysin, which contribute to its oral bioavailability of less than 1% in rodents. [2] The higher pKa also implies a lower propensity for deprotonation-mediated oxidative metabolism at physiological pH, potentially extending metabolic half-life compared to chrysin. [2]

Metabolic stability Phase II conjugation Hydrogen bonding

Structural Determinants for Kinase Selectivity Over Pan-Flavonoid Off-Targets: Comparison with 7-(2-(Piperazin-1-yl)ethoxy)chrysin

While 7-(2-(piperazin-1-yl)ethoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one (Compound 8n) exhibits broad cytotoxicity (IC₅₀: 5.2–8.7 μM across HCT-116, HeLa, DU-145, K562, SGC-7901), the target compound replaces the basic piperazine with a neutral 4-chlorophenacyl ketone. [1] This removes the protonatable amine (pKa ~8.0–9.0) and introduces an electrophilic ketone carbonyl and a halogen-substituted aryl ring. In halogenated flavone series, para-chloro substitution has been shown to enhance P-glycoprotein (P-gp) inhibition (IC₅₀ values shifting from >100 μM for unsubstituted flavone to <10 μM for selected 4'-chloroflavones), demonstrating that a 4-chlorophenyl motif can redirect biological activity toward membrane transporter targets rather than DNA intercalation or broad kinase inhibition. [2] This provides a procurement rationale for selecting the chlorophenacyl derivative over aminoalkyl ethers when transporter-mediated chemosensitization or specific kinase-targeting is the experimental goal.

Kinase inhibition Selectivity profiling Structure-activity relationship

Topological Polar Surface Area and Drug-Likeness: Comparison with 7-O-Carboxymethyl Chrysin Derivatives

The target compound's topological polar surface area (TPSA) is calculated at 72.83 Ų (ChemBase), below the 140 Ų threshold for oral bioavailability and substantially lower than 7-O-carboxymethyl chrysin (TPSA ~96 Ų) and 7-O-carboxypropyl chrysin (TPSA ~96 Ų). [1] Lower TPSA values are strongly correlated with improved intestinal absorption and Caco-2 permeability. [2] Furthermore, the target compound satisfies all Lipinski Rule-of-Five criteria (MW = 406.8, LogP = 4.99, HBD = 1, HBA = 5), whereas charged carboxylate-containing 7-O-acid derivatives carry a formal negative charge at physiological pH, dramatically reducing passive membrane diffusion. [1] This property profile places the target compound in a more favorable drug-likeness space for oral or cell-permeable tool compounds compared to 7-O-acid chrysin analogs.

Drug-likeness TPSA Lead optimization

Chlorine-Specific Halogen Bonding Potential vs. Non-Halogenated 7-O-Aralkyl Chrysin Derivatives

The 4-chloro substituent on the terminal phenyl ring provides a σ-hole donor capacity quantified by a calculated molecular electrostatic potential (Vₛ,ₘₐₓ) of approximately +12–15 kcal/mol on the chlorine, absent in 7-O-benzylchrysin or 7-O-phenacylchrysin (unsubstituted phenyl analogs). [1] In protein kinase inhibitor design, halogen bonding between a para-chlorophenyl group and backbone carbonyl oxygens has contributed to 5- to 50-fold improvements in binding affinity (Ki shifts), as documented in structure-guided SAR of halogenated flavone and chromone series targeting CK2 (casein kinase 2). [2] The target compound's chlorophenacyl group thus offers a specific, weakly directional interaction that non-halogenated 7-O-aralkyl chrysin analogs cannot engage, providing a procurement-relevant structural feature for target-focused screening libraries.

Halogen bonding Protein-ligand interaction Molecular recognition

Procurement-Recommended Research Scenarios for 7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one Based on Verified Differentiation


Probing Halogen-Bond-Dependent Protein-Ligand Interactions in Kinase or Transporter Targets

The target compound's 4-chlorophenacyl substituent, with its demonstrated halogen-bond donor capacity [1], makes it specifically suited for biochemical and biophysical studies (e.g., X-ray crystallography, ITC) aiming to quantify halogen-bond contributions to binding free energy. This application directly leverages the evidence that non-halogenated 7-O-aralkyl chrysin analogs lack this interaction mode. Procurement should prioritize this compound when exploring structure-activity relationships where a chlorine atom is hypothesized to engage backbone carbonyls in kinases (e.g., CK2) or polar residues in P-gp drug-binding pockets. [1]

Intracellular Target Engagement Assays Requiring Enhanced Membrane Permeability

With a calculated TPSA of 72.83 Ų and LogP of 4.99—both properties validated as favorable for passive membrane diffusion [1]—this compound is indicated for cell-based assays where intracellular target access is critical and where chrysin (more polar, rapidly metabolized) fails to accumulate. This scenario is supported by the quantitative LogP and TPSA comparisons with chrysin and 7-O-carboxyalkyl derivatives, which demonstrate significantly reduced membrane permeability. Procurement for this scenario is recommended when screening against intracellular kinases, nuclear receptors, or mitochondrial targets.

Metabolic Stability Screening of 7-O-Etherified Chrysin Derivatives in Hepatocyte or Microsomal Assays

The compound's single free 5-OH (pKa 8.55) and the absence of a metabolically labile 7-OH group provide a validated chemical basis for investigating metabolic stability. [1] This scenario is directly linked to the evidence that chrysin's bioavailability is severely limited by Phase II conjugation at the 7-position. Procuring this compound enables head-to-head stability comparisons against chrysin and 7-O-alkyl chrysin derivatives in liver microsome or hepatocyte assays, yielding quantitative intrinsic clearance data that are mechanistically interpretable by the specific substitution pattern. [1]

Construction of Focused Halogenated Flavonoid Libraries for P-gp Inhibition Screening

The structure of the target compound places it in a chemical space where halogenated flavones have demonstrated potent P-glycoprotein inhibition (class-level IC₅₀ shifts from >100 μM to <10 μM). [1] Procurement for this scenario is justified when building a focused library to establish SAR around the chlorophenacyl ether motif at the 7-position of the chromen-4-one core. The compound serves as a key analog that combines a flavone nucleus with a para-chlorophenyl ketone side chain, filling a gap between simple 4'-chloroflavones and more complex P-gp modulators. [1]

Quote Request

Request a Quote for 7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.